Cas no 1032568-63-0 (Copanlisib)

Copanlisib 化学的及び物理的性質
名前と識別子
-
- BAY80-6946
- BAY 80-6946 (Copanlisib)
- 2-amino-N-[7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1 ,2-c]quinazolin-5-yl]pyrimidine-5-carboxamide
- 2-Amino-N.N-diaethyl-toluolsulfonamid-(4)
- 2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo-[1,2-c]quinazolin-5-yl]pyrimidine-5-carboxamide
- 2-amino-toluene-4-sulfonic acid diethylamide
- 2-Amino-toluol-4-sulfonsaeure-diaethylamid
- Copanlisib
- Copanlisib(BAY80-6946)
- 7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine
- 2-Amino-N-[2,3-dihydro-7-methoxy-8-[3-(4-morpholinyl)propoxy]imidazo[1,2-c]quinazolin-5-yl]-5-pyrimidinecarboxamide
- 5-Pyrimidinecarboxamide, 2-amino-N-[2,3-dihydro-7-methoxy-8-[3-(4-morpholinyl)propoxy]imidazo[1,2-c]quinazolin-5-yl]-
- Aliqopa
- WI6V529FZ9
- 2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]pyrimidine-5-carboxamide
- AK172384
- 2-amino-N-(7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide
- Copan
- Copanlisib (BAY 80-6946)
- Copanlisib tris-HCl
- CS-0741
- NS00072920
- AKOS025290222
- CHEBI:173077
- NSC816437
- Copanlisib [INN]
- BAY-80-6946 tris-HCl
- BCP04754
- NSC809693
- NCGC00346457-01
- NCGC00346457-04
- 2-amino-N-{7-methoxy-8-[3-(morpholin-4-yl)propoxy]-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}pyrimidine-5-carboxamide
- 2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide
- BRD-K24666289-001-02-3
- NSC-816437
- BAY 80-6946?
- NSC-800076
- NSC-809693
- 2-amino-N-(7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo(1,2-c)quinazolin-4-yl)pyrimidine-5-carboxamide
- 1032568-63-0
- BAY 80-6946; Copanlisib
- DB12483
- NCGC00346457-05
- GTPL7875
- BAY 80-6946(Copanlisib)?
- UNII-WI6V529FZ9
- BAY 80-6946
- VS-0128
- NSC760443
- BRD-K24666289-001-04-9
- CHEMBL3218576
- PB22956
- 2-amino-N-[(5E)-7-methoxy-8-[3-(morpholin-4-yl)propoxy]-1H,2H,3H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide
- SCHEMBL1655478
- PZBCKZWLPGJMAO-UHFFFAOYSA-N
- BAY-80-6946
- DTXSID00145728
- BC164810
- copanlisibum
- Copanlisib (USAN/INN)
- D10867
- Q19903876
- 2-AMINO-N-(7-METHOXY-8-(3-(MORPHOLIN-4-YL)PROPOXY)-2,3-DIHYDROIMIDAZO(1,2-C)QUINAZOLIN-5-YL(PYRIMIDINE-5-CARBOXAMIDE
- COPANLISIB [MI]
- 2-AMINO-N-(7-METHOXY-8-(3-MORPHOLIN-4-YLPROPOXY)-2,3-DIHYDROIMIDAZO(1,2-C)QUINAZOLIN-5-YL)PYRIMIDINE-5-CARBOXAMIDE
- Copanlisib [USAN:INN]
- EX-A2005
- 2-amino-N-{7-methoxy-8-[3-(morpholin-4-yl)propoxy]-1H,2H,3H-imidazo[1,2-c]quinazolin-5-ylidene}pyrimidine-5-carboxamide
- BAY-806946
- COPANLISIB [USAN]
- AC-28438
- NCGC00346457-02
- 5-PYRIMIDINECARBOXAMIDE, 2-AMINO-N-(2,3-DIHYDRO-7-METHOXY-8-(3-(4-MORPHOLINYL)PROPOXY)IMIDAZO(1,2-C)QUINAZOLIN-5-YL)-
- SCHEMBL13084037
- NSC-760443
- HY-15346
- s2802
- COPANLISIB [WHO-DD]
- Copanlisib; BAY-80-6946
- NSC800076
- BDBM50204093
- 2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1.2-c]quinazolin-5-yl]pyrimidine-5-carboxamide
- MFCD18633201
-
- MDL: MFCD18633201
- インチ: 1S/C23H28N8O4/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27)/b29-23+
- InChIKey: MWYDSXOGIBMAET-BYNJWEBRSA-N
- ほほえんだ: O1C([H])([H])C([H])([H])N(C([H])([H])C1([H])[H])C([H])([H])C([H])([H])C([H])([H])OC1C([H])=C([H])C2C(C=1OC([H])([H])[H])=N/C(=N\C(C1=C([H])N=C(N([H])[H])N=C1[H])=O)/N1C([H])([H])C([H])([H])N([H])C1=2
計算された属性
- せいみつぶんしりょう: 480.22300
- どういたいしつりょう: 480.22335140g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 35
- 回転可能化学結合数: 7
- 複雑さ: 974
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 140
じっけんとくせい
- 色と性状: 固体粉末、動力
- 密度みつど: 1.51
- ゆうかいてん: No data available
- ふってん: No data available
- フラッシュポイント: No data available
- ようかいど: 生物体外In Vitro:1M HCl : 100 mg/mL(208.11 mM;Need ultrasonic)DMSO溶解度< 1 mg/mL(insoluble or slightly soluble)H2O< 0.1 mg/mL(insoluble)
- PSA: 146.23000
- LogP: 0.37240
Copanlisib セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Copanlisib 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026700-10mg |
Copanlisib |
1032568-63-0 | 98% | 10mg |
¥3534 | 2023-09-11 | |
Ambeed | A199526-250mg |
2-Amino-N-(7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide |
1032568-63-0 | 98% | 250mg |
$228.0 | 2025-02-20 | |
ChemScence | CS-0741-10mg |
Copanlisib |
1032568-63-0 | 99.50% | 10mg |
$90.0 | 2022-04-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C873222-1mg |
Copanlisib (BAY 80-6946) |
1032568-63-0 | 99% | 1mg |
¥911.00 | 2022-09-02 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6322-100 mg |
Copanlisib |
1032568-63-0 | 99.88% | 100MG |
¥7950.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19774-5mg |
BAY 80-6946 (Copanlisib) |
1032568-63-0 | 98% | 5mg |
¥1622.00 | 2023-09-09 | |
Apollo Scientific | BISN0096-10mg |
Copanlisib |
1032568-63-0 | 10mg |
£155.00 | 2022-10-09 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BN647-25mg |
Copanlisib |
1032568-63-0 | 98+% | 25mg |
4320CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BN647-5mg |
Copanlisib |
1032568-63-0 | 98+% | 5mg |
1649CNY | 2021-05-08 | |
Ambeed | A199526-100mg |
2-Amino-N-(7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide |
1032568-63-0 | 98% | 100mg |
$142.0 | 2025-02-20 |
Copanlisib 関連文献
-
Debojyoti Halder,Subham Das,Aiswarya R.,Jeyaprakash R. S. RSC Adv. 2022 12 21452
-
Yichao Wu,Weichen Dai,Xin Chen,Aixin Geng,Yadong Chen,Tao Lu,Yong Zhu RSC Adv. 2017 7 52180
-
3. Reactive intermediates in copanlisib metabolism identified by LC-MS/MS: phase I metabolic profilingHaitham AlRabiah,Adnan A. Kadi,Mohamed?W. Attwa,Ali S. Abdelhameed,Gamal A. E. Mostafa RSC Adv. 2019 9 6409
-
Mai A. Mansour,Deena S. Lasheen,Hatem M. Gaber,Khaled A. M. Abouzid RSC Adv. 2020 10 32103
-
Mudasir Nabi Peerzada,Parvez Khan,Nashrah Sharif Khan,Aysha Gaur,Fernando Avecilla,Md. Imtaiyaz Hassan,Amir Azam New J. Chem. 2020 44 16626
-
Ahmet Sureyya Rifaioglu,Esra Nalbat,Volkan Atalay,Maria Jesus Martin,Rengul Cetin-Atalay,Tunca Do?an Chem. Sci. 2020 11 2531
-
Mingzhen Zhang,Hyunbum Jang,Ruth Nussinov Chem. Sci. 2020 11 5855
-
Huibin Wang,Ying Wang,Chunshi Li,Hanxun Wang,Xiaohui Geng,Baichun Hu,Rui Wen,Jian Wang,Fengjiao Zhang New J. Chem. 2021 45 373
Copanlisibに関する追加情報
Introduction to Copanlisib (CAS No: 1032568-63-0) and Its Emerging Applications in Modern Medicine
Copanlisib, chemically identified by the CAS No: 1032568-63-0, represents a significant advancement in the field of targeted cancer therapy. As a potent inhibitor of phosphoinositide 3-kinase (PI3K), Copanlisib has garnered considerable attention for its mechanism of action and clinical efficacy, particularly in the treatment of hematologic malignancies. This compound belongs to the class of small-molecule inhibitors that selectively target PI3K enzymes, which play a crucial role in cellular signaling pathways involved in proliferation, survival, and metabolism. The development of Copanlisib has been driven by the need for more effective and less toxic alternatives to traditional chemotherapeutic agents, especially for patients with relapsed or refractory lymphomas and other cancers.
The PI3K/AKT/mTOR signaling pathway is aberrantly activated in a wide range of cancers, contributing to tumor growth, resistance to therapy, and metastasis. By inhibiting PI3Kδ (a isoform predominantly expressed in hematologic cells), Copanlisib disrupts this critical pathway, leading to reduced phosphorylation of downstream targets such as AKT and mTOR. This disruption ultimately results in decreased cell viability, induction of apoptosis, and inhibition of tumor progression. The selectivity of Copanlisib for PI3Kδ over other isoforms minimizes off-target effects and reduces the incidence of adverse reactions, making it a promising therapeutic option.
Recent clinical trials have demonstrated the efficacy of Copanlisib in patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma. In a phase II study published in the *Journal of Clinical Oncology*, Copanlisib showed an overall response rate of approximately 50% in patients who had received at least two prior therapies. The study also highlighted the drug's manageable safety profile, with most adverse events being mild to moderate in severity. These findings have led to the approval of Copanlisib by regulatory agencies such as the U.S. Food and Drug Administration (FDA) for the treatment of certain types of non-Hodgkin lymphoma.
Beyond its established role in hematologic malignancies, research is ongoing to explore the potential applications of Copanlisib in solid tumors. Preclinical studies suggest that Copanlisib may also be effective against cancers with mutations or amplifications in PI3K-related pathways. Additionally, combination therapies involving Copanlisib with other targeted agents or immunotherapy approaches are being investigated to enhance therapeutic outcomes. For instance, studies have shown that pairing Copanlisib with anti-PD-1 antibodies may synergize to improve anti-tumor immunity and overcome drug resistance.
The chemical structure of Copanlisib (CAS No: 1032568-63-0) is characterized by its ability to bind tightly to the ATP-binding site of PI3Kδ, thereby inhibiting its enzymatic activity. This high affinity is achieved through specific interactions with key amino acid residues within the PI3Kδ active site. Structural biology techniques such as X-ray crystallography have been instrumental in elucidating these interactions, providing insights into how Copanlisib exerts its therapeutic effects. These structural insights have also guided efforts to optimize the compound's pharmacokinetic properties, solubility, and bioavailability.
In conclusion, Copanlisib (CAS No: 1032568-63-0) represents a significant breakthrough in targeted cancer therapy. Its ability to selectively inhibit PI3Kδ has demonstrated clinical efficacy in hematologic malignancies and holds promise for future applications in solid tumors. Ongoing research continues to uncover new therapeutic strategies involving Copanlisib, including combination therapies and novel drug formulations. As our understanding of cancer biology evolves, compounds like Copanlisib will play an increasingly important role in shaping the future of oncology treatment.
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